molecular formula C11H12 B15322764 Pent-4-yn-2-ylbenzene

Pent-4-yn-2-ylbenzene

Cat. No.: B15322764
M. Wt: 144.21 g/mol
InChI Key: AUIWPPHOKHFQMB-UHFFFAOYSA-N
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Description

Pent-4-yn-2-ylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring attached to a pent-4-yn-2-yl group, which includes a triple bond between the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-yn-2-ylbenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an appropriate alkyne in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pent-4-yn-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pent-4-yn-2-ylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of pent-4-yn-2-ylbenzene involves its interaction with various molecular targets. The triple bond in the pent-4-yn-2-yl group can participate in reactions that modify the compound’s structure and activity. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

  • Pent-4-yn-1-ylbenzene
  • Pent-1-yn-1-ylbenzene
  • 1-Methyl-4-prop-1-yn-1-ylbenzene

Uniqueness

Pent-4-yn-2-ylbenzene is unique due to the position of the triple bond and the specific substitution pattern on the benzene ring.

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

pent-4-yn-2-ylbenzene

InChI

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3

InChI Key

AUIWPPHOKHFQMB-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)C1=CC=CC=C1

Origin of Product

United States

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